6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
The compound "6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine" is a derivative of triazolopyridine, a heterocyclic compound that has garnered interest due to its potential applications in various fields of chemistry and pharmacology. The presence of bromine and methyl groups on the triazolopyridine core can significantly influence its chemical reactivity and physical properties, making it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of triazolopyridine derivatives often involves the reaction of various precursors under controlled conditions. For instance, the synthesis of related triazolopyridines has been achieved by reacting diamino-dihydropyridine derivatives with electrophilic reagents, as described in the preparation of triazolopyridines incorporating a 6-methylchromone moiety . Although the specific synthesis of "6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine" is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its production.
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives is characterized by the presence of a triazole ring fused to a pyridine ring. The substitution pattern on the rings, such as the position of the bromine and methyl groups, can influence the stability and reactivity of the molecule. Single-crystal X-ray analysis has been used to confirm the structure of related compounds, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines . This technique could also be employed to elucidate the precise molecular structure of "6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine."
Chemical Reactions Analysis
The chemical reactivity of triazolopyridine derivatives is diverse, with the potential to undergo various transformations. For example, bromo-substituted triazolopyridines can form pyridylcarbene intermediates upon thermal decomposition, leading to a range of products . Additionally, halogenated triazolopyrimidines have been used as intermediates in Kumada cross-couplings and Buchwald–Hartwig amination reactions . These reactions highlight the versatility of bromo-substituted triazolopyridines in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups, as seen in 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines, can lead to the formation of zwitterionic σ-adducts . Vibrational dynamics and molecular structure studies based on density functional theory (DFT) calculations have been conducted on methyl-derivatives of triazolopyridines, which provide insights into the influence of substitution on the properties of these compounds . Such computational studies could be extended to "6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine" to predict its vibrational spectra and understand the role of substituents in its stability.
Scientific Research Applications
Herbicidal Activity
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine derivatives have been found to possess excellent herbicidal activity. These compounds show effectiveness on a broad spectrum of vegetation at low application rates, indicating their potential as selective herbicides in agricultural practices (Moran, 2003).
Synthesis and Structural Analysis
The synthesis of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine and its structural characterization through various techniques like NMR, FTIR, MS, and X-ray diffraction has been explored. This research provides insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (El-Kurdi et al., 2021).
Pyridylcarbene Formation
Research on the thermal decomposition of related triazolopyridine compounds, such as 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, has shown the formation of pyridylcarbene intermediates. These intermediates can lead to various chemically interesting compounds, demonstrating the versatility of triazolopyridines in synthetic chemistry (Abarca et al., 2006).
Antioxidant Properties
Studies have revealed that certain derivatives of [1,2,4]triazolo[1,5-a]pyridine, including those with bromine atoms, exhibit significant antioxidant activity. This finding highlights their potential in developing new antioxidant agents (Smolsky et al., 2022).
Safety And Hazards
properties
IUPAC Name |
6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-6(8)2-3-7-9-4-10-11(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFZTLWVHLYBEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC=NN12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469709 | |
Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |
CAS RN |
746668-59-7 | |
Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=746668-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 746668-59-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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